Pentanal, 4-(4-methyl-3-cyclohexen-1-ylidene)-, (4Z)-
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Overview
Description
Pentanal, 4-(4-methyl-3-cyclohexen-1-ylidene)-, (4Z)- is an organic compound with the molecular formula C12H18O. It is characterized by the presence of a six-membered cyclohexene ring and an aldehyde functional group. This compound is notable for its unique structure, which includes a double bond between the cyclohexene ring and the pentanal chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanal, 4-(4-methyl-3-cyclohexen-1-ylidene)-, (4Z)- typically involves the reaction of 4-methyl-3-cyclohexen-1-one with pentanal under specific conditions. The reaction is often catalyzed by a base, such as sodium hydroxide, and carried out in an organic solvent like ethanol. The reaction proceeds through an aldol condensation mechanism, forming the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-quality Pentanal, 4-(4-methyl-3-cyclohexen-1-ylidene)-, (4Z)- .
Chemical Reactions Analysis
Types of Reactions
Pentanal, 4-(4-methyl-3-cyclohexen-1-ylidene)-, (4Z)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The double bond and aldehyde group can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Formation of 4-(4-methyl-3-cyclohexen-1-ylidene)pentanoic acid.
Reduction: Formation of 4-(4-methyl-3-cyclohexen-1-ylidene)pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentanal, 4-(4-methyl-3-cyclohexen-1-ylidene)-, (4Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Pentanal, 4-(4-methyl-3-cyclohexen-1-ylidene)-, (4Z)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s double bond can participate in various chemical reactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Hexanal: Another aldehyde with a similar structure but lacks the cyclohexene ring.
4-Methylcyclohexanone: Contains the cyclohexene ring but differs in the functional group.
Benzaldehyde: An aromatic aldehyde with different structural features.
Uniqueness
Pentanal, 4-(4-methyl-3-cyclohexen-1-ylidene)-, (4Z)- is unique due to its combination of a cyclohexene ring and an aldehyde group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
53585-12-9 |
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Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
(4Z)-4-(4-methylcyclohex-3-en-1-ylidene)pentanal |
InChI |
InChI=1S/C12H18O/c1-10-5-7-12(8-6-10)11(2)4-3-9-13/h5,9H,3-4,6-8H2,1-2H3/b12-11+ |
InChI Key |
DIXPNXMCGXWBQL-VAWYXSNFSA-N |
Isomeric SMILES |
CC1=CC/C(=C(/C)\CCC=O)/CC1 |
Canonical SMILES |
CC1=CCC(=C(C)CCC=O)CC1 |
Origin of Product |
United States |
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